PHTHALOCYANINE SILVER
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Overview
Description
Phthalocyanine silver is a coordination compound where a silver ion is centrally coordinated within the phthalocyanine macrocycle. Phthalocyanines are large, aromatic, macrocyclic compounds composed of four isoindole units linked by nitrogen atoms. These compounds are known for their intense blue-green color and have been extensively studied for their unique electronic, optical, and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalocyanine silver can be synthesized through the metalation of metal-free phthalocyanine with silver ions. One common method involves the reaction of metal-free phthalocyanine with silver nitrate in a suitable solvent under reflux conditions. The reaction typically proceeds as follows:
H2Pc+AgNO3→AgPc+2HNO3
where (\text{H}_2\text{Pc}) represents metal-free phthalocyanine and (\text{AgPc}) represents this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale metalation processes using high-purity phthalocyanine and silver salts. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phthalocyanine silver undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to metal-free phthalocyanine and elemental silver.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines, thiols, and halides under mild conditions.
Major Products: The major products of these reactions include various substituted phthalocyanine derivatives, oxidized phthalocyanines, and reduced forms of the compound .
Scientific Research Applications
Phthalocyanine silver has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Employed in biological imaging and as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in antimicrobial coatings.
Industry: Utilized in the production of dyes, pigments, and electronic devices due to its unique optical and electronic properties
Mechanism of Action
The mechanism of action of phthalocyanine silver involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cellular components, making this compound an effective photosensitizer in photodynamic therapy. The compound’s antimicrobial properties are attributed to the release of silver ions, which can disrupt bacterial cell membranes and interfere with cellular processes .
Comparison with Similar Compounds
Phthalocyanine silver is unique compared to other phthalocyanine derivatives due to the presence of the silver ion, which imparts distinct electronic and antimicrobial properties. Similar compounds include:
Phthalocyanine Copper: Known for its use in dyes and pigments.
Phthalocyanine Zinc: Used in photodynamic therapy and as a catalyst.
Phthalocyanine Iron: Employed in catalysis and electronic applications
Properties
CAS No. |
12376-32-8 |
---|---|
Molecular Formula |
C32H16Ag2N8 |
Molecular Weight |
728.272 |
InChI |
InChI=1S/C32H16N8.2Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;2*+1 |
InChI Key |
VVPFRLVUOBAIOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Ag+].[Ag+] |
Origin of Product |
United States |
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